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Compound of Interest

Compound Name: 2-Bromo-2-methylpropanenitrile

Cat. No.: B1338764

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Bromo-2-
methylpropanenitrile (CAS No. 41658-69-9), a versatile halogenated nitrile intermediate.
Designed for researchers, chemists, and professionals in drug development, this document
delves into the compound's physicochemical properties, spectroscopic signature, synthesis,
and purification methodologies. A core focus is placed on its chemical reactivity, particularly its
behavior as a tertiary electrophile in nucleophilic substitution reactions, which is rationalized
through a detailed examination of the SN1 mechanism. Furthermore, this guide explores its
practical applications as a key building block in the synthesis of complex organic molecules,
including pharmaceuticals. The protocols and mechanistic discussions herein are grounded in
established chemical principles to ensure scientific integrity and practical utility.

Physicochemical & Spectroscopic Profile

2-Bromo-2-methylpropanenitrile, also known by synonyms such as a-bromoisobutyronitrile
and 2-bromo-2-cyanopropane, is a colorless to light yellow liquid at room temperature.[1][2][3]
Its structure, featuring a quaternary carbon substituted with a bromine atom, two methyl
groups, and a nitrile moiety, dictates its unique chemical properties and reactivity.

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below for ease of
reference.
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Property Value Source(s)
CAS Number 41658-69-9 [4][5][6]
Molecular Formula CaHeBrN [5]1[6]
Molecular Weight 148.00 g/mol [31[5][6]
Appearance Colorless to light yellow liquid [7]
2-bromo-2-
IUPAC Name o [5]
methylpropanenitrile
Purity (Typical) >95% - >98% (GC) [3]
XLogP3 14 [6]
Hydrogen Bond Donor Count 0 [6]
Hydrogen Bond Acceptor o
1 (Nitrile) [6]
Count
Rotatable Bond Count 0 [6]

Spectroscopic Signature Analysis

While specific spectra are instrument-dependent, the structural features of 2-Bromo-2-
methylpropanenitrile give rise to a predictable spectroscopic profile, which is critical for
reaction monitoring and quality control.

e 1H NMR: The proton NMR spectrum is expected to be remarkably simple, exhibiting a single
sharp peak (singlet) in the aliphatic region. This signal corresponds to the six chemically
equivalent protons of the two methyl groups. The absence of adjacent protons results in no
spin-spin coupling.

e 13C NMR: The carbon NMR spectrum should display four distinct signals: one for the two
equivalent methyl carbons, one for the quaternary carbon bonded to the bromine, one for the
nitrile carbon (typically in the 115-125 ppm range), and one for the carbon of the methyl
groups.
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e Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A
sharp, intense absorption band is expected in the range of 2240-2260 cm~1, which is
characteristic of the C=N (nitrile) stretching vibration. The C-Br stretch would appear in the
fingerprint region, typically between 500-600 cm~1.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak (M*) due to the presence of bromine. The two major isotopes of
bromine, 7°Br and 81Br, have a nearly 1:1 natural abundance, resulting in two peaks of
almost equal intensity at M and M+2.

Synthesis and Purification

The primary route to 2-Bromo-2-methylpropanenitrile involves the a-bromination of its
precursor, isobutyronitrile (CAS 78-82-0).[8][9] This transformation targets the tertiary carbon-
hydrogen bond, which is activated by the adjacent electron-withdrawing nitrile group and is
susceptible to radical substitution.

Representative Synthesis Protocol: Radical Bromination
of Isobutyronitrile

This protocol is a representative method based on well-established radical bromination
principles, such as those used in educational and industrial settings.[10] The choice of a radical
initiator and a non-polar solvent is critical for reaction efficiency and selectivity.

Workflow: Synthesis of 2-Bromo-2-methylpropanenitrile
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Caption: General workflow for the synthesis and purification of 2-Bromo-2-
methylpropanenitrile.

Step-by-Step Methodology:

e Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a
nitrogen inlet. Ensure all glassware is dry.

e Charging Reagents: To the flask, add isobutyronitrile (1.0 eq.), N-Bromosuccinimide (NBS,
1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCls) or acetonitrile.

o Causality: NBS is chosen as the bromine source because it is a crystalline solid that is
safer and easier to handle than liquid bromine. It provides a low, steady concentration of
Br2 required for selective radical chain reactions. A non-polar solvent prevents competing
ionic side reactions.

« Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN,
~0.02 eq.).

o Causality: AIBN decomposes upon heating to generate nitrogen gas and two
cyanoisopropyl radicals. These radicals initiate the chain reaction by abstracting a bromine
atom from NBS, which then propagates the bromination of the substrate.

o Reaction: Heat the mixture to reflux (for CCla, ~77°C) and maintain for 2-4 hours, or until
TLC or GC analysis indicates the complete consumption of isobutyronitrile.

o Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will
precipitate and can be removed by vacuum filtration.

o Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium
thiosulfate (to quench any remaining bromine), water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

« Purification: The resulting crude oil is purified by vacuum distillation to yield pure 2-Bromo-2-
methylpropanenitrile.[11]
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Purification by Vacuum Distillation

Given that many organic compounds decompose at high temperatures, vacuum distillation is
the preferred method for purifying liquids with boiling points above 150°C at atmospheric
pressure.[11]

o Rationale: By reducing the pressure, the boiling point of the liquid is significantly lowered,
allowing for distillation at a temperature that does not cause thermal degradation. This is
crucial for preserving the integrity of the target compound.

e Procedure: The crude product is placed in a distillation flask with a few boiling chips. The
apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value
(e.g., 0.1-1.0 mmHg). The flask is then gently heated in an oil bath. The temperature of the
bath should be set 20-30°C higher than the expected boiling point of the compound at that
pressure.[11] The fraction that distills over at a constant temperature is collected as the pure
product.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of 2-Bromo-2-methylpropanenitrile stems from its nature as a tertiary
alkyl halide. This structure sterically hinders the backside attack required for a bimolecular
(SN2) reaction. Consequently, its reactivity is dominated by the unimolecular nucleophilic
substitution (SN1) mechanism.[1][12]

The SN1 Reaction Mechanism

The SN1 reaction proceeds through a multi-step pathway involving the formation of a
carbocation intermediate. This pathway is favored for tertiary substrates because they can form
relatively stable tertiary carbocations.[1][13][14]

Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step) The reaction is initiated by
the slow, spontaneous dissociation of the carbon-bromine bond. The bromine atom departs
with the bonding pair of electrons, forming a bromide ion (Br~) and a planar, sp?-hybridized
tertiary carbocation intermediate. This step is the slowest in the sequence and therefore
dictates the overall reaction rate (the rate-determining step).[13][15] The stability of the tertiary
carbocation is enhanced by hyperconjugation and inductive effects from the three attached
carbon groups (two methyls and the nitrile carbon).
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Step 2: Nucleophilic Attack The highly electrophilic carbocation is then rapidly attacked by a
nucleophile. Due to the planar geometry of the carbocation, the nucleophile can attack from
either face of the molecule with equal probability.[13][14]

Step 3: Deprotonation (if applicable) If the nucleophile is neutral (e.g., water or an alcohol), a
final, rapid deprotonation step occurs to yield the neutral product.

SN1 Mechanistic Pathway

2-Bromo-2-methyl-
propanenitrile

Step 1: Heterolysis + Br- ; Tertiary Carbocation
(Slow, Rate-Determining) Intermediate
Step 2: Nucleophilic Attack + Nu:- . Substituted Product
(Fast) (e.g., with Nu:™)

Click to download full resolution via product page

Note: A placeholder image is used for the carbocation intermediate in the DOT script. A real
implementation would use a generated image of the planar carbocation structure. Caption: The
two-step SN1 mechanism for 2-Bromo-2-methylpropanenitrile.

Applications in Medicinal Chemistry & Drug
Development

The unique structural motif of 2-Bromo-2-methylpropanenitrile makes it a valuable building
block for introducing a dimethyl-nitrile group into a larger molecule. This moiety can influence a
compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Intermediate in Complex Molecule Synthesis

This compound serves as a key intermediate in the production of various specialty chemicals,
including pharmaceuticals and agrochemicals.[3] Its ability to readily form a tertiary carbocation
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allows for the construction of quaternary carbon centers, which are common features in many
biologically active molecules. For example, it is a useful building block for the synthesis of
hindered anilines.[4]

Analogue in Pharmaceutical Synthesis: Anastrozole

While direct use in a marketed drug is not widely documented, a closely related structural
analogue plays a critical role in the synthesis of Anastrozole, a non-steroidal aromatase
inhibitor used to treat breast cancer.[16] The synthesis of Anastrozole involves a precursor,
2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile), which contains the same
dimethylpropanenitrile substructure.[16] This brominated intermediate undergoes a nucleophilic
substitution reaction with 1,2,4-triazole to form the final active pharmaceutical ingredient (API).
This example authoritatively demonstrates the utility of the bromo-dimethyl-nitrile scaffold in
modern drug synthesis, highlighting its role as a robust electrophile for coupling with nitrogen-
based nucleophiles.

Safety, Handling, and Storage

2-Bromo-2-methylpropanenitrile is a hazardous chemical that requires strict safety protocols.
It is classified as a flammable liquid and is harmful or toxic if swallowed, inhaled, or in contact
with skin.[5] It is also known to cause serious skin and eye irritation.[5][8]

GHS Hazard Classification
o Flammable Liquid: Category 3 (H226)[5][8]

Acute Toxicity: Category 4 (Oral, H302) or Category 3 (Toxic, H301+H311+H331)[5]

Skin Irritation: Category 2 (H315)[5][8]

Eye Irritation: Category 2 (H319)[5][8]

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation,
H335)[5]

Handling and Personal Protective Equipment (PPE)
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» Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
Use explosion-proof electrical and lighting equipment.

o Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles,
and a flame-retardant lab coat.

o Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-
sparking tools. Ground and bond containers and receiving equipment to prevent static
discharge.[8] Avoid breathing vapors or mist.

Storage and Disposal

o Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep
the container tightly closed and stored in a locked cabinet or area.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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